![molecular formula C13H20N6OS B14006364 N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea CAS No. 92100-66-8](/img/structure/B14006364.png)
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is a synthetic organic compound with the molecular formula C13H20N6OS This compound is characterized by the presence of a urea moiety linked to a purine derivative through a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- typically involves the following steps:
Preparation of the Purine Derivative: The starting material, 9-butyl-9H-purine-6-thiol, is synthesized through the alkylation of 9H-purine-6-thiol with butyl bromide under basic conditions.
Formation of the Thioether Linkage: The purine derivative is then reacted with 2-bromoethylamine to form the thioether linkage.
Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine-binding proteins or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea,n-[2-[(9H-purin-6-yl)thio]ethyl]-n-methyl-
- Urea,n-[2-[(9-phenyl-9H-purin-6-yl)thio]ethyl]-n-methyl-
Uniqueness
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is unique due to the presence of the butyl group on the purine ring. This modification can influence its chemical reactivity, biological activity, and binding properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
92100-66-8 |
|---|---|
Molekularformel |
C13H20N6OS |
Molekulargewicht |
308.41 g/mol |
IUPAC-Name |
1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea |
InChI |
InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20) |
InChI-Schlüssel |
AHYQIZSWSLGFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


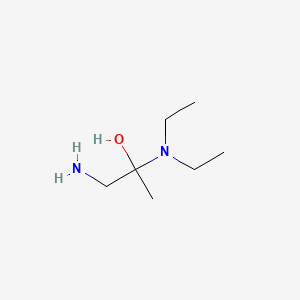
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)


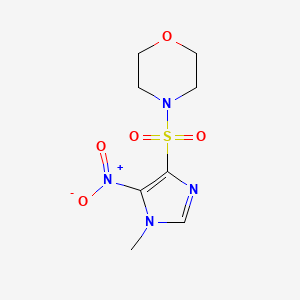
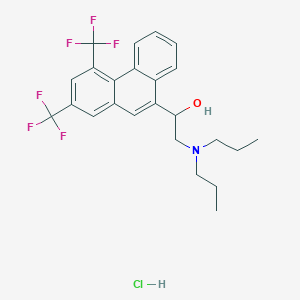
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

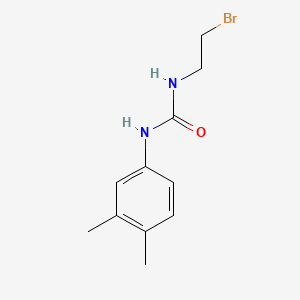
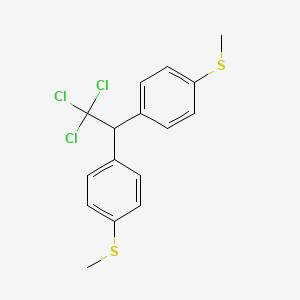

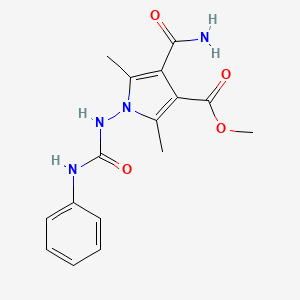
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

